Ziprasidone Sulfoxide

Übersicht

Beschreibung

Ziprasidone is an antipsychotic medication with a unique receptor binding profile, primarily used in the treatment of schizophrenia and schizoaffective disorder. It exhibits high affinity for human serotonin (5-HT) receptors and dopamine D(2) receptors, acting as a 5-HT(1A) receptor agonist and an antagonist at various 5-HT receptors. It also inhibits the neuronal uptake of serotonin and norepinephrine, which may contribute to its effectiveness in treating a range of symptoms associated with schizophrenia, including positive, negative, and affective symptoms, with a low propensity for extrapyramidal side effects and weight gain .

Synthesis Analysis

The synthesis of ziprasidone involves complexation with beta-cyclodextrin sulf

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Modeling

Ziprasidone is a second-generation antipsychotic drug primarily used for treating schizophrenia. It exhibits combined dopamine, serotonin, and histaminergic receptor antagonist activity. Metabolically, ziprasidone is cleared through aldehyde oxidase-mediated reduction and cytochrome P450 (CYP)–mediated oxidation, with CYP3A4 responsible for forming ziprasidone sulfoxide and ziprasidone sulfone. However, these metabolites likely do not contribute to ziprasidone's antipsychotic effect (Wessels et al., 2011).

Metabolism and Excretion

Studies on the pharmacokinetics, metabolism, and excretion of ziprasidone in humans show that it is rapidly absorbed, with major urinary metabolites being oxindole-acetic acid and its glucuronide conjugate, benzisothiazole-3-yl-piperazine (BITP), BITP-sulfoxide, and BITP-sulfone. The affinity of the sulfoxide and sulfone metabolites for 5-HT2 and D2 receptors is low, indicating their limited contribution to ziprasidone's antipsychotic effects (Prakash et al., 1997).

Neuroprotective Effects

A study on the nematode Caenorhabditis elegans revealed that ziprasidone decreased lipid accumulation in intestinal cells, without affecting behaviors related to energetic balance. This suggests a potential role of ziprasidone in altering reproductive behavior, morphology, and lipid reserves, highlighting the importance of transcription factors DAF-16 and CREB in ziprasidone-induced fat store reduction (Gubert et al., 2013).

Electroanalytical Characteristics

Research on ziprasidone's electroanalytical characteristics shows its potential for being measured in pharmaceutical and serum samples using solid electrodes. This has implications for its detection and quantification in clinical and research settings (Kul et al., 2010).

Safety and Hazards

Zukünftige Richtungen

Recent studies suggest that a low dose of ziprasidone in combination with sertraline is an effective therapy for the clinical symptoms as compared to a usual dose of ziprasidone in the treatment-resistant patients with acute exacerbation SZ . Another study suggests that ziprasidone sequential therapy may provide a new approach to acute agitation in schizophrenic patients .

Wirkmechanismus

Target of Action

Ziprasidone, the parent compound of Ziprasidone Sulfoxide, primarily targets serotonin-2A (5-HT2A) and dopamine D2 receptors . It has a higher 5-HT2A/D2 receptor affinity ratio compared to other antipsychotics . These receptors play a crucial role in managing schizophrenia and bipolar mania .

Mode of Action

Ziprasidone binds to 5-HT2A and D2 receptors in a similar fashion to other atypical antipsychotics . The interaction with these targets results in changes that can effectively reduce the rate and time of relapses in schizophrenia, and can be used to treat manic episodes in bipolar disorder .

Biochemical Pathways

Ziprasidone is metabolized through several different pathways . It is sequentially oxidized to form Ziprasidone Sulfoxide and Ziprasidone Sulfone . Other metabolic pathways include N-dealkylation of the ethyl side chain attached to the piperazinyl nitrogen, reductive cleavage of the benzisothiazole moiety, and hydration of the C=N bond .

Pharmacokinetics

Ziprasidone is extensively metabolized, and only a small amount (<5% of the administered dose) is excreted in urine and feces as unchanged drug . The population typical values for ziprasidone clearance (CL) and volume of distribution (V) were 18.74 L/h and 110.24 L, respectively . Co-administration of lorazepam and valproic acid significantly influenced the clearance of ziprasidone .

Result of Action

Ziprasidone demonstrates significant and rapid reduction in agitation in patients with schizophrenia . The sequential oral formulation keeps stability and continuation of the treatment, which can further ensure efficacy . The affinities of the sulfoxide and sulfone metabolites for 5-ht2 and d2 receptors are low with respect to ziprasidone, and are thus unlikely to contribute to its antipsychotic effects .

Action Environment

Environmental factors such as co-administration of other drugs can influence the action of Ziprasidone. For instance, co-administration of lorazepam and valproic acid significantly influenced the clearance of ziprasidone . Therefore, it’s important to consider these factors when prescribing Ziprasidone to ensure optimal efficacy and safety.

Eigenschaften

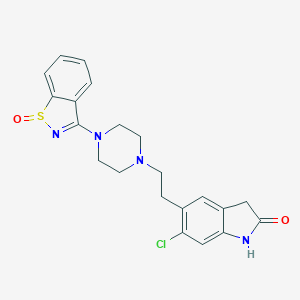

IUPAC Name |

6-chloro-5-[2-[4-(1-oxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2S/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)29(28)24-21/h1-4,11,13H,5-10,12H2,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYQWGUKBVTGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NS(=O)C5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90580482 | |

| Record name | 3-{4-[2-(6-Chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]piperazin-1-yl}-1H-1lambda~4~,2-benzothiazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ziprasidone Sulfoxide | |

CAS RN |

188797-80-0 | |

| Record name | Ziprasidone sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188797800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{4-[2-(6-Chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]piperazin-1-yl}-1H-1lambda~4~,2-benzothiazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIPRASIDONE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VV7CA4473 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

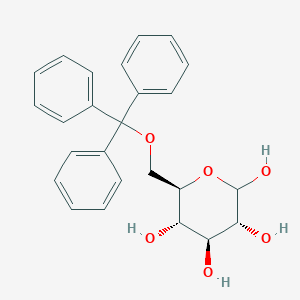

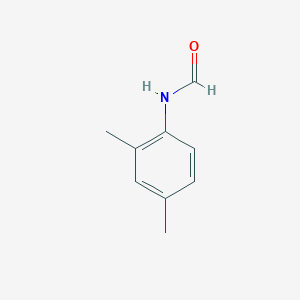

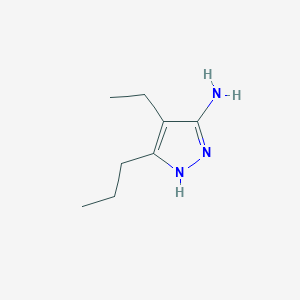

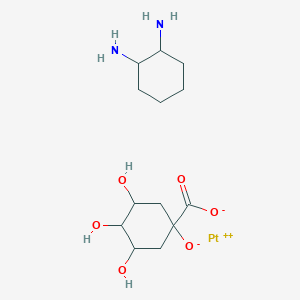

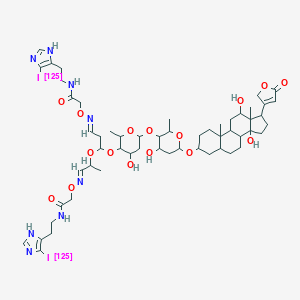

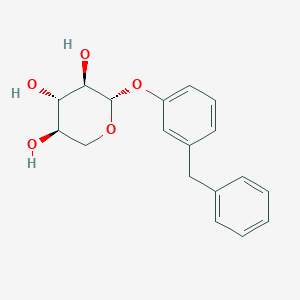

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)

![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)

![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone](/img/structure/B130712.png)